Fmoc-L-2,5,7-tri-tert-butyl-tryptophan
Overview
Description
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan, also known as Fmoc-L-Tbt-OH, is a biochemical compound with the molecular formula C38H46N2O4 and a molecular weight of 594.78 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a tryptophan core with three tert-butyl groups attached at the 2, 5, and 7 positions of the indole ring. The amino group of the tryptophan is protected by a fluorenylmethyloxycarbonyl (Fmoc) group .Physical and Chemical Properties Analysis
This compound is a white solid . Its exact physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Mechanism of Action
Target of Action
Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is a complex compound used in biochemical research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Pharmacokinetics
It is known that the compound is a white solid and is stored at 0 - 8 °C , suggesting that it may have specific stability and solubility characteristics that could impact its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Action Environment
It is known that the compound is stored at 0 - 8 °c , suggesting that temperature may be an important factor in its stability.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42)/t31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNYOKIXMECOB-HKBQPEDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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